molecular formula C12H16FNO B5644300 1-[2-(2-fluorophenoxy)ethyl]pyrrolidine

1-[2-(2-fluorophenoxy)ethyl]pyrrolidine

Cat. No.: B5644300
M. Wt: 209.26 g/mol
InChI Key: YKFRIAUVDNUURA-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenoxy)ethyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2-(2-fluorophenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-fluorophenoxy)ethyl]pyrrolidine typically involves the reaction of 2-(2-fluorophenoxy)ethyl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-fluorophenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(2-fluorophenoxy)ethyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-fluorophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorophenoxy group enhances its binding affinity to these targets, leading to modulation of biological pathways. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine
  • 1-[2-(2-bromophenoxy)ethyl]pyrrolidine
  • 1-[2-(2-methylphenoxy)ethyl]pyrrolidine

Uniqueness

1-[2-(2-fluorophenoxy)ethyl]pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chlorinated, brominated, or methylated analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industrial processes.

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFRIAUVDNUURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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